Cas no 1006483-81-3 (1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid)

1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ETHYL-1H-PYRAZOL-4-YLMETHYL)-PIPERIDINE-3-CARBOXYLIC ACID
- 1-[1-(1H-pyrazol-4-yl)propyl]piperidine-3-carboxylic acid
- 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid
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- MDL: MFCD06805668
- Inchi: 1S/C12H19N3O2/c1-2-11(10-6-13-14-7-10)15-5-3-4-9(8-15)12(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,13,14)(H,16,17)
- InChI Key: NDSLZFKVZKFCBP-UHFFFAOYSA-N
- SMILES: OC(C1CCCN(C(C2C=NNC=2)CC)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 273
- XLogP3: -1.3
- Topological Polar Surface Area: 69.2
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264916-0.05g |
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
1006483-81-3 | 0.05g |
$528.0 | 2023-09-14 | ||
Life Chemicals | F1907-0554-1g |
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid |
1006483-81-3 | 95%+ | 1g |
$466.0 | 2023-09-07 | |
Enamine | EN300-264916-0.25g |
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
1006483-81-3 | 0.25g |
$579.0 | 2023-09-14 | ||
Enamine | EN300-264916-2.5g |
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
1006483-81-3 | 2.5g |
$1230.0 | 2023-09-14 | ||
Life Chemicals | F1907-0554-2.5g |
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid |
1006483-81-3 | 95%+ | 2.5g |
$932.0 | 2023-09-07 | |
Life Chemicals | F1907-0554-5g |
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid |
1006483-81-3 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
TRC | E111521-1g |
1-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic Acid |
1006483-81-3 | 1g |
$ 660.00 | 2022-06-05 | ||
Enamine | EN300-264916-10.0g |
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
1006483-81-3 | 10g |
$3131.0 | 2023-04-24 | ||
Life Chemicals | F1907-0554-0.5g |
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid |
1006483-81-3 | 95%+ | 0.5g |
$442.0 | 2023-09-07 | |
Enamine | EN300-264916-5.0g |
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
1006483-81-3 | 5g |
$2110.0 | 2023-04-24 |
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid Related Literature
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1. Caper tea
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid
Introduction to 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid (CAS No. 1006483-81-3)
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1006483-81-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core linked to an ethyl-substituted pyrazole moiety, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of functional groups in this compound makes it a valuable scaffold for the development of novel therapeutic agents.
The structural framework of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid consists of a piperidine ring substituted at the 3-position with a carboxylic acid group, while the 4-position of the pyrazole ring is connected to a methyl group that is further substituted with an ethyl group. This configuration introduces multiple sites for interaction with biological targets, making it a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential applications in drug development. Pyrazole and piperidine derivatives are particularly well-studied due to their role as key motifs in many bioactive molecules. The compound 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid exemplifies this trend, as it combines two pharmacologically relevant scaffolds into a single molecule.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The presence of both a carboxylic acid group and a pyrazole ring provides multiple opportunities for further functionalization, allowing chemists to tailor the properties of the resulting derivatives for specific biological targets. This flexibility makes 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid an attractive starting point for structure-based drug design.
Recent studies have highlighted the importance of piperidine derivatives in the development of central nervous system (CNS) drugs. Piperidine-based compounds have shown promise in treating various neurological disorders due to their ability to cross the blood-brain barrier and interact with key neurotransmitter systems. The incorporation of a pyrazole moiety into this scaffold may enhance these properties, leading to more effective therapeutic agents.
The ethyl substitution on the pyrazole ring in 1-((1-ethyl-1H-pyrazol-4-ylmethyl)piperidine-3-carboxylic acid) is particularly noteworthy, as it can influence both the electronic properties and steric environment of the molecule. This substitution may affect how the compound interacts with biological targets, potentially modulating its activity and selectivity. Further investigation into this aspect could provide valuable insights into optimizing drug-like properties.
Another area of interest is the potential role of this compound in modulating inflammatory pathways. Pyrazole derivatives have been shown to exhibit anti-inflammatory properties by interacting with various signaling molecules involved in inflammation. The presence of both piperidine and pyrazole moieties in 1-((((((((((((((((((((((((((((((((((((((()))))))))))))))))))))))methyl)piperidine)-3-carboxylic acid) suggests that it may have similar effects, making it a candidate for developing new treatments for inflammatory diseases.
Moreover, the carboxylic acid group at the 3-position of the piperidine ring provides an opportunity for further derivatization, such as esterification or amidation, which can alter the solubility and metabolic stability of the compound. These modifications can be crucial in determining its pharmacokinetic profile and overall efficacy as a drug candidate.
In conclusion, 1-(((((((methyl)piperidine)-3-carboxylic acid) (CAS No. 1006483- 81 -3) represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Its combination of piperidine and pyrazole moieties offers multiple opportunities for functionalization and interaction with biological targets. Further research into this compound could lead to novel therapeutic agents with applications in various disease areas, including neurological disorders and inflammation-related conditions.
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